molecular formula C13H20N2O3 B4738751 N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine

N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine

Cat. No.: B4738751
M. Wt: 252.31 g/mol
InChI Key: OFSUBZOEFLPRFA-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine: is an organic compound with the molecular formula C₁₃H₂₀N₂O₃ It is characterized by the presence of a nitrophenoxy group attached to a propan-1-amine backbone, with diethyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine typically involves the reaction of 4-nitrophenol with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-nitrophenol is replaced by the amine group of 3-chloropropan-1-amine. The resulting intermediate is then treated with diethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amine group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydroxide, diethylamine.

Major Products Formed:

    Reduction: N,N-diethyl-3-(4-aminophenoxy)propan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study the interactions of nitroaromatic compounds with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N,N-diethyl-3-(4-aminophenoxy)propan-1-amine: A reduced form of the compound with an amino group instead of a nitro group.

    N,N-diethyl-3-(4-methoxyphenoxy)propan-1-amine: A derivative with a methoxy group instead of a nitro group.

Uniqueness: N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for synthetic and research applications.

Properties

IUPAC Name

N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-3-14(4-2)10-5-11-18-13-8-6-12(7-9-13)15(16)17/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSUBZOEFLPRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-diethylamino-1-propanol (2.97 mL, 20 mmol) in THF (40 mL) at 0° C. is treated potassium tert-butoxide (2.36 g, 1.05 equiv.) in one portion. The reaction mixture is stirred at 0° C. for 5 min during which time it becomes reddish brown. Neat 1-fluoro-4-nitrobenzene (2.82 g, 1 equiv.) is added dropwise and the ice-bath is removed. The reaction mixture is stirred at room temperature for 15 min. The dark green reaction mixture is quenched with ice-water (300 mL), and extracted with EtOAc (2×200 mL). The combined organic extracts are washed with water (2×300 mL) and brine (1×300 mL) and dried over anhydrous Na2SO4. The oily brown residue obtained after evaporation, is purified by chromatography, (silica gel, 1:4 MeOH:CHCl3) to give the named compound as a brown oil (3.59 g, 71%).
Quantity
2.97 mL
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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